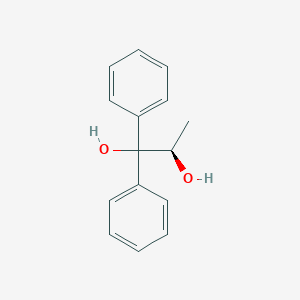

(2R)-1,1-diphenylpropane-1,2-diol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-1,1-diphenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFLUAQLDHMO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 1,1 Diphenylpropane 1,2 Diol and Its Stereoisomers

Enantioselective Synthesis Strategies for (2R)-1,1-diphenylpropane-1,2-diol

Achieving high enantioselectivity is the primary challenge in synthesizing the this compound. This requires methods that can precisely control the three-dimensional arrangement of atoms around the newly formed stereocenters.

Catalytic asymmetric synthesis is a powerful strategy that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Two prominent approaches for constructing the 1,2-diol motif are the asymmetric dihydroxylation of alkenes and the asymmetric reduction of α-hydroxy ketones.

Sharpless Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgmdpi.com For the synthesis of this compound, the logical precursor is 1,1-diphenylpropene. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.org The choice of ligand dictates the stereochemical outcome.

The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide, complexed with the chiral ligand, to the alkene. wikipedia.org This is followed by hydrolysis to release the diol and the reduced osmate, which is then reoxidized by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to complete the catalytic cycle. organic-chemistry.orgwikipedia.org

To obtain the desired (2R) configuration, the selection of the appropriate AD-mix formulation is critical. The commercially available "AD-mix-β," which contains the (DHQD)₂PHAL ligand, typically delivers diols with an R-configuration at the newly formed secondary alcohol center from terminal alkenes. wikipedia.orgyale.edu Conversely, "AD-mix-α," containing the (DHQ)₂PHAL ligand, would be expected to yield the enantiomeric (2S)-diol. yale.edu

Corey-Bakshi-Shibata (CBS) Reduction: An alternative route involves the asymmetric reduction of a prochiral ketone. The precursor for this compound via this method would be 1-hydroxy-1,1-diphenylpropan-2-one. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones to secondary alcohols. alfa-chemistry.comwikipedia.org

This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral pool amino alcohol like proline, and a stoichiometric borane (B79455) source (e.g., BH₃·SMe₂ or catecholborane). alfa-chemistry.com The catalyst coordinates with both the borane and the ketone's carbonyl group, creating a rigid, chair-like transition state. nih.gov This conformation forces the hydride to be delivered to one specific face of the carbonyl, leading to a highly predictable stereochemical outcome with excellent enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.comnih.gov For the synthesis of the (2R)-alcohol, the (S)-CBS catalyst would typically be employed.

| Method | Precursor | Catalyst System | Expected Product | Key Features |

| Sharpless Asymmetric Dihydroxylation | 1,1-Diphenylpropene | OsO₄ (cat.), (DHQD)₂PHAL (AD-mix-β), NMO | This compound | High enantioselectivity, predictable stereochemistry based on ligand choice, applicable to a wide range of alkenes. wikipedia.orgacsgcipr.org |

| Corey-Bakshi-Shibata (CBS) Reduction | 1-Hydroxy-1,1-diphenylpropan-2-one | (S)-Oxazaborolidine (cat.), BH₃·SMe₂ | This compound | Excellent enantioselectivity (>95% ee), high yields, predictable based on catalyst stereochemistry. alfa-chemistry.comwikipedia.org |

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for complex chiral molecules. While no specific synthesis of this compound from a chiral pool starting material is prominently documented, a general strategy can be outlined.

A hypothetical synthesis could begin with a chiral building block that already contains one of the required stereocenters. For instance, (R)-lactic acid or one of its derivatives could serve as a source of the C2 stereocenter. The synthetic challenge would then involve the stereocontrolled introduction of the C1 diphenyl-hydroxy moiety. This could involve Grignard additions to a suitable carbonyl derivative of lactic acid, followed by subsequent functional group manipulations. This approach relies on the transfer of chirality from the starting material to the final product, often requiring multiple synthetic steps.

Diastereoselective synthesis is a powerful method for creating a specific stereoisomer when the starting material is already chiral. To synthesize this compound, one could start with an enantiomerically pure α-hydroxy ketone, such as (S)-benzoin.

In this approach, (S)-benzoin, which possesses the desired (S) configuration at the carbon bearing the hydroxyl group (which will become C1 in the product after re-prioritization), would be reacted with a methyl nucleophile, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The nucleophile will attack the prochiral ketone carbonyl. The stereochemical outcome of this addition is governed by the existing stereocenter adjacent to the carbonyl group. According to established models of nucleophilic addition to chiral carbonyls, such as the Felkin-Anh model, the nucleophile preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent workup would yield the target diol. The challenge in this approach lies in achieving a high diastereomeric ratio (dr) to avoid a difficult separation of the resulting diastereomeric diols.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use safer materials.

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. Many advanced synthetic methods are now designed to work in environmentally benign media like water.

Aqueous Asymmetric Dihydroxylation: The Sharpless AD reaction is a prime example of a reaction that performs well in a mixed aqueous system, typically a 1:1 mixture of t-butanol and water. harvard.edu This solvent system is necessary to solubilize both the organic substrate and the inorganic salts used as the co-oxidant and buffer.

Enzymatic Synthesis: Biocatalysis is inherently green. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous buffers. nih.gov The synthesis of chiral diols can be achieved using enzymatic cascades where multiple steps are performed in a single reaction vessel, reducing the need for intermediate purification and solvent use. nih.govnih.govyoutube.com For instance, a lyase could form an α-hydroxy ketone, which is then stereoselectively reduced by an alcohol dehydrogenase to the desired diol.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Addition reactions are highly atom-economical. The asymmetric dihydroxylation of 1,1-diphenylpropene is an excellent example. In the ideal catalytic cycle, all atoms of the alkene are incorporated into the diol product, with the other reagents (water and oxidant) being converted to minimal byproducts.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy |

| Asymmetric Dihydroxylation | 1,1-Diphenylpropene + H₂O₂ (as oxidant) | This compound | H₂O | High (Theoretically 100% if O from H₂O₂ is fully incorporated) |

Process Intensification: This engineering concept aims to develop smaller, cleaner, and more energy-efficient technologies. stenutz.euresearchgate.net In chemical synthesis, this often involves combining multiple unit operations into a single piece of equipment.

Continuous Flow Methodologies for this compound Production

Continuous flow chemistry has emerged as a powerful technology, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater potential for automation and scalability. beilstein-journals.orgrsc.org The synthesis of this compound can be effectively achieved through the asymmetric dihydroxylation of 1,1-diphenylpropene, a reaction well-suited for adaptation to a continuous flow regime.

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from prochiral olefins. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically utilizes osmium tetroxide as the catalyst in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the active catalytic species. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the AD-mix-β, containing the chiral ligand (DHQD)₂PHAL, would be the reagent of choice for achieving the desired stereochemistry. wikipedia.orgyoutube.com

Microreactor Applications in Diol Synthesis Research

Microreactors, with their high surface-area-to-volume ratio, offer precise control over reaction parameters such as temperature, pressure, and residence time, making them ideal platforms for optimizing complex chemical transformations like asymmetric dihydroxylation. beilstein-journals.org The application of microreactors in the synthesis of this compound allows for rapid screening of reaction conditions to maximize yield and enantioselectivity.

A key challenge in translating the Sharpless dihydroxylation to a continuous flow process is the homogeneous nature of the osmium catalyst, which complicates product purification and catalyst recovery. lucp.net To overcome this, significant research has focused on the immobilization of the osmium catalyst and the chiral ligand onto solid supports. lucp.net These immobilized catalysts can be packed into a column, creating a packed-bed reactor, a common configuration in continuous flow synthesis. e-bookshelf.detandfonline.com

The substrate, 1,1-diphenylpropene, and the co-oxidant solution are then continuously pumped through this heated or cooled reactor. The use of an immobilized catalyst system not only facilitates product isolation but also allows for the long-term, stable operation of the reactor. researchgate.net

Table 1: Representative Microreactor Parameters for Asymmetric Dihydroxylation of 1,1-diphenylpropene

| Parameter | Value | Reference |

| Reactor Type | Packed-Bed Microreactor | e-bookshelf.detandfonline.com |

| Catalyst | Immobilized OsO₄/(DHQD)₂PHAL | lucp.net |

| Substrate | 1,1-diphenylpropene | - |

| Co-oxidant | N-methylmorpholine N-oxide (NMO) | wikipedia.orgorganic-chemistry.org |

| Solvent | t-BuOH/H₂O | harvard.edu |

| Flow Rate | 0.1 - 1.0 mL/min | beilstein-journals.org |

| Temperature | 0 - 25 °C | wikipedia.org |

| Residence Time | 10 - 60 min | beilstein-journals.org |

| Pressure | 1 - 10 bar | researchgate.net |

This table presents hypothetical yet representative parameters based on literature for similar continuous flow asymmetric dihydroxylation reactions.

The data from such microreactor studies are crucial for understanding the reaction kinetics and for the subsequent scale-up of the process.

Engineering Aspects and Scale-Up Considerations for Flow Synthesis

Scaling up the continuous flow synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several engineering aspects. researchgate.netstolichem.com The primary strategies for scaling up continuous flow processes are "scaling-up" (increasing the reactor size) and "numbering-up" or "scaling-out" (using multiple reactors in parallel). stolichem.com

The choice of scale-up strategy depends on various factors, including the reaction kinetics, heat and mass transfer characteristics, and the handling of the multiphase system (liquid-solid in the case of a packed-bed reactor). e-bookshelf.detandfonline.com

Key Engineering Considerations:

Mass Transfer: In a packed-bed reactor, efficient mass transfer between the liquid phase containing the reactants and the solid catalyst surface is critical to maintain high reaction rates. e-bookshelf.defiveable.me Factors such as flow rate, particle size of the immobilized catalyst, and reactor design influence the mass transfer coefficient.

Heat Transfer: Asymmetric dihydroxylation reactions are often exothermic. The excellent heat transfer capabilities of microreactors and other flow devices prevent the formation of hot spots, which could lead to side reactions and a decrease in selectivity. stolichem.com During scale-up, maintaining this efficient heat removal is paramount.

Pressure Drop: In packed-bed reactors, the pressure drop across the reactor length is a significant parameter. e-bookshelf.de Excessive pressure drop can lead to high energy consumption and potential operational issues. This needs to be carefully modeled and managed during the design of a larger-scale reactor.

Catalyst Stability and Leaching: The long-term stability of the immobilized catalyst is crucial for the economic viability of the continuous process. lucp.netresearchgate.net Minimizing the leaching of the toxic osmium catalyst into the product stream is a critical quality control parameter. researchgate.net

Table 2: Comparison of Scale-Up Strategies for Continuous Flow Synthesis

| Strategy | Advantages | Disadvantages |

| Scaling-Up | Simpler setup, potentially lower initial investment for a single larger unit. | Challenges in maintaining optimal heat and mass transfer, potential for increased pressure drop. stolichem.com |

| Numbering-Up | Predictable performance based on the single unit, easier to maintain optimal reaction conditions. stolichem.com | More complex fluid distribution, potentially higher initial investment for multiple units. stolichem.com |

The successful scale-up of the continuous flow synthesis of this compound hinges on a thorough understanding of these engineering principles, ensuring a robust, efficient, and safe manufacturing process.

Mechanistic Investigations and Computational Chemistry Studies of 2r 1,1 Diphenylpropane 1,2 Diol Involvement

Reaction Pathway Elucidation in Diol-Catalyzed Processes

Understanding how a chiral diol like (2R)-1,1-diphenylpropane-1,2-diol orchestrates a stereoselective transformation requires a detailed examination of the reaction pathway. This involves identifying key intermediates and, most crucially, the transition states that determine the stereochemical outcome of the reaction.

In asymmetric catalysis, the transfer of chirality from the catalyst to the product is determined at the stereodifferentiating transition state. acs.org A prochiral substrate can react through two possible competing pathways to form either the R or S enantiomer. These pathways proceed through diastereomeric transition states. The enantiomeric excess (ee) of the product is governed by the difference in the Gibbs free energy (ΔΔG‡) between these two transition states, in accordance with the Curtin-Hammett principle. acs.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and analyzing these crucial transition states. acs.org For diol-catalyzed reactions, such as an asymmetric allylboration, models suggest that the diol can form a complex with the reagent (e.g., a boronate ester), creating a chiral environment. nih.govsemanticscholar.org The substrate then approaches this complex, and the specific conformations of the resulting transition state assembly dictate which face of the substrate is more accessible for the reaction. researchgate.net For instance, in the acylation of a meso-diol catalyzed by a chiral organocatalyst, a proposed transition state model involves the formation of a chiral acylpyridinium ion intermediate. The non-reacting hydroxyl group of the substrate can form a hydrogen bond with the catalyst, leading to a highly organized, six-membered transition state that favors one enantioselective pathway over the other. researchgate.netscispace.com

| Parameter | Description | Significance in Catalysis | Computational Tool |

| Transition State (TS) | A specific configuration along the reaction coordinate of highest potential energy. | The structure of the TS determines the stereochemical outcome. | DFT Calculations |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for a reaction to occur. | Lower ΔG‡ leads to a faster reaction rate. | DFT Calculations |

| ΔΔG‡ | The difference in activation energy between the two diastereomeric transition states leading to the R and S products. | Directly correlates with the enantiomeric excess (ee) of the product. A larger ΔΔG‡ results in higher ee. | DFT Calculations |

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure, stability, and reactivity of a molecule. In catalysis, these effects are critical for achieving high selectivity. sfu.ca Chiral diols like this compound can exert stereoelectronic control through a combination of steric hindrance and non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org

For example, in reactions catalyzed by chiral diols, one hydroxyl group often coordinates to a Lewis acidic center of a reagent, while the other may remain free to interact with the substrate via hydrogen bonding. beilstein-journals.orgresearchgate.net This bifunctional activation creates a rigid and well-defined chiral pocket. The electronic properties of the substituents on the diol, such as the phenyl groups in this compound, can further influence the reaction environment. These aromatic rings can engage in π-π stacking with substrates that also contain aromatic moieties, further stabilizing a specific transition state geometry. In molybdenum-based metathesis catalysts, stereoelectronic effects have been shown to be critical, where an electronically differentiated ligand sphere leads to a more effective catalyst. nih.gov The combination of these attractive and repulsive forces directs the substrate into a preferred orientation, leading to a highly enantioselective transformation. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 2r 1,1 Diphenylpropane 1,2 Diol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. magritek.com For chiral compounds like (2R)-1,1-diphenylpropane-1,2-diol, NMR is instrumental in assigning relative and absolute configurations, as well as analyzing conformational preferences.

Advanced 2D-NMR Techniques for Elucidating Diol Structure and Purity

Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectrum of this compound. These methods reveal connectivity between atoms, providing a detailed map of the molecular framework. acs.orgresearchgate.net

For instance, COSY spectra establish the coupling relationships between vicinal protons, helping to trace the propane (B168953) backbone. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range (2-3 bond) C-H correlations. This collective data allows for the complete assignment of the diol's complex NMR spectrum, confirming the presence of the two phenyl groups, the propanediol (B1597323) backbone, and the hydroxyl groups. The purity of the sample can also be assessed by the absence of signals corresponding to impurities.

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H correlations (through-bond) | Identifies protons on adjacent carbons in the propane chain. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the connectivity between the phenyl rings and the propanediol backbone. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations (through-space) | Provides information on the spatial proximity of protons, aiding in conformational analysis. |

Application of Chiral Shift Reagents for Enantiomeric Purity and Absolute Configuration Assessment

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial. Chiral Shift Reagents (CSRs), also known as chiral solvating agents (CSAs), are used in NMR spectroscopy to differentiate between enantiomers. researchgate.net These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the chiral substrate. This interaction induces different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their quantification.

Another powerful technique is the use of chiral derivatizing agents (CDAs), such as Mosher's acid chloride, which react with the diol to form diastereomeric esters. nih.gov The resulting diastereomers exhibit distinct NMR spectra, and the integration of the signals allows for the precise determination of the enantiomeric excess. amazonaws.com The absolute configuration can often be inferred by analyzing the chemical shift differences in the Mosher's esters, following established empirical models. nih.gov

X-ray Crystallography of this compound and its Metal Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and torsion angles.

Chiral Recognition Phenomena in Crystal Packing

In the solid state, chiral molecules like this compound often exhibit specific intermolecular interactions that lead to chiral recognition in the crystal packing. The crystal structure reveals how individual molecules arrange themselves in the unit cell, influenced by hydrogen bonding between the hydroxyl groups and van der Waals interactions between the phenyl rings. The specific packing motif is a direct consequence of the molecule's chirality.

Structural Insights into Ligand-Metal Coordination Geometries

| Metal Complex | Coordination Geometry | Key Structural Features |

|---|---|---|

| [Cu(this compound)₂]Cl₂ | Distorted Square Planar | The diol acts as a bidentate ligand, with the copper ion coordinated to the two hydroxyl groups of each ligand. researchgate.net |

| [Ni(this compound)₂]Cl₂ | Distorted Square Planar | Similar to the copper complex, the nickel ion adopts a square planar geometry with the diol ligands. researchgate.net |

| Zn(this compound)₂₂ | Tetrahedral | The zinc ion is coordinated to the hydroxyl groups of the two diol ligands in a tetrahedral arrangement. researchgate.net |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of left and right circularly polarized light by a chiral molecule, respectively. psu.edu These chiroptical methods are particularly sensitive to the stereochemistry of a molecule and are essential for determining its absolute configuration.

The CD spectrum of this compound exhibits characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the phenyl chromophores. psu.edu The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores and thus to the absolute configuration of the chiral centers. wordpress.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

Correlation of Chiroptical Properties with Absolute Configuration of the Diol

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. rug.nl Chiroptical techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are among the most powerful non-crystallographic methods for this purpose. mdpi.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such techniques that provide information about the three-dimensional structure of chiral molecules in solution. acs.orgresearchgate.net

For acyclic vicinal diols like this compound, the intrinsic CD signals from the diol itself can be weak. To overcome this, a common and effective strategy is the in situ complexation of the diol with an achiral auxiliary that contains a chromophore. mdpi.com Dimolybdenum tetraacetate, [Mo₂(OAc)₄], is a widely used auxiliary for determining the absolute configuration of vicinal diols. nih.gov When the diol coordinates to the dimolybdenum core, it forms a bidentate complex, forcing the O-C-C-O moiety into a skewed conformation. This complexation induces strong Cotton effects in the 300-400 nm region of the CD spectrum. nih.govresearchgate.net

The sign of these induced Cotton effects is directly related to the dihedral angle between the two C-O bonds of the diol. An empirical rule, often referred to as Snatzke's method, correlates the sign of the CD band around 300-310 nm with the helicity of the five-membered ring formed by the Mo-O-C-C-O-Mo system. nih.gov

A positive Cotton effect corresponds to a positive (P-helicity or right-handed) screw sense of the O-C-C-O moiety.

A negative Cotton effect corresponds to a negative (M-helicity or left-handed) screw sense.

For this compound, the absolute configuration at the C2 stereocenter dictates a specific spatial arrangement of the hydroxyl groups, which in turn leads to a predictable helicity and a corresponding predictable sign in the CD spectrum of its Mo₂(OAc)₄ complex. This allows for an unambiguous assignment of its absolute configuration. nih.gov This method is highly sensitive, requiring only minute amounts of the substance. researchgate.net

Another approach is the exciton (B1674681) chirality method, where the hydroxyl groups are derivatized with a suitable chromophore, such as a benzoate. acs.org The through-space interaction of the π-systems of the two chromophores results in a split CD spectrum, known as a CD couplet. The sign of this couplet (positive for a positive first Cotton effect followed by a negative second, and vice-versa) is determined by the chiral arrangement of the chromophores, which is a direct consequence of the diol's absolute configuration. acs.org

Table 1: Correlation of Mo₂(OAc)₄-Induced CD Cotton Effect with Diol Absolute Configuration

| Dihedral Angle (O-C-C-O) | Helicity | Predicted Sign of Cotton Effect (~300-310 nm) | Inferred Absolute Configuration at C2 (for 1,2-diols) |

| 0° to +180° | Positive (P) | Positive | R (typically) |

| 0° to -180° | Negative (M) | Negative | S (typically) |

Note: The table provides a generalized correlation. The exact relationship for a specific molecule like this compound is confirmed through detailed analysis and comparison with reference compounds.

Conformational Analysis via CD Spectroscopy

Due to the free rotation around the C1-C2 single bond, this compound is a conformationally flexible molecule. In solution, it exists as an equilibrium of multiple conformers, each with a unique spatial arrangement and, consequently, a distinct individual CD spectrum. mdpi.com The experimentally measured CD spectrum is the population-weighted average of the contributions from all thermally accessible conformers. mdpi.comsyr.edu

CD spectroscopy is exceptionally sensitive to the conformational state of a molecule because the magnitude and sign of the Cotton effects are highly dependent on the dihedral angles and the spatial relationships between chromophores and chiral centers. mdpi.comsyr.edu For this compound, the key chromophores are the two phenyl groups attached to C1. The relative orientation of these phenyl rings with respect to the chiral center at C2 changes with rotation around the C1-C2 bond, significantly altering the chiroptical response.

The analysis involves comparing the experimental CD spectrum with theoretical spectra calculated for various possible low-energy conformers. nih.gov Computational methods, such as Density Functional Theory (DFT) for geometry optimization and Time-Dependent DFT (TDDFT) for ECD spectra calculation, are employed to model these conformers and predict their chiroptical properties. nih.govscielo.br By matching the calculated spectra of specific conformers (or their Boltzmann-averaged combination) with the experimental spectrum, the preferred solution-phase conformation(s) can be identified. syr.edu

Factors such as the solvent polarity and temperature can influence the conformational equilibrium. cdnsciencepub.com For instance, in non-polar solvents, conformers stabilized by intramolecular hydrogen bonding between the two hydroxyl groups may be favored. In polar, protic solvents, this intramolecular bond may be disrupted in favor of solute-solvent hydrogen bonds, shifting the equilibrium towards more extended conformers. This shift would be observable as a change in the CD spectrum. Therefore, variable-temperature CD studies can provide further insight into the thermodynamics of the conformational equilibrium.

Table 2: Representative Data for Conformational Analysis of a Chiral Diol via CD Spectroscopy

| Conformer (Hypothetical) | Key Dihedral Angle (°C-C-C-O) | Predicted λ_max (nm) | Predicted Sign of Cotton Effect | Relative Population (%) |

| Conformer A (Gauche) | ~60° | 215 | Positive (+) | 65 |

| Conformer B (Anti) | ~180° | 220 | Negative (-) | 30 |

| Conformer C (Gauche) | ~-60° | 218 | Weakly Positive (+) | 5 |

Derivatives and Analogues of 2r 1,1 Diphenylpropane 1,2 Diol: Expanding Research Scope

Structural Modifications and Their Impact on Chiral Induction Capacity

The efficacy of a chiral catalyst is intricately linked to its three-dimensional structure. In the case of (2R)-1,1-diphenylpropane-1,2-diol and its derivatives, even subtle structural changes can have a profound impact on their ability to induce stereoselectivity in chemical reactions.

The introduction of various substituents onto the phenyl rings or the propanediol (B1597323) backbone of this compound analogues can significantly influence their catalytic activity and enantioselectivity. These effects are often a result of a combination of steric and electronic factors.

While systematic studies focusing specifically on derivatives of this compound are not extensively documented in publicly available research, the principles can be understood from studies on similar chiral ligands. For instance, in the context of other asymmetric transformations, the electronic nature of substituents on aromatic rings can alter the Lewis acidity or basicity of the catalytic center, thereby affecting the rate and selectivity of the reaction.

Research on other chiral diols, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), has shown that electron-withdrawing or electron-donating groups on the aryl moieties can fine-tune the catalyst's performance. For example, in gold-catalyzed atroposelective syntheses, the presence of 4-(trifluoromethyl)phenyl groups on a TADDOL-related moiety was found to be crucial for achieving high enantiomeric excess. rsc.org This highlights the importance of electronic tuning of the ligand scaffold.

A hypothetical systematic exploration of substituent effects on a generic 1,1-diaryl-1,2-diol catalyst in an asymmetric reaction could yield data such as that presented in the interactive table below.

| Substituent (X) | Position on Phenyl Ring | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| -H | - | 90 | 85 |

| -OCH₃ | para | 92 | 82 |

| -Cl | para | 88 | 88 |

| -NO₂ | para | 85 | 92 |

| -CH₃ | ortho | 75 | 78 |

Studies on conformationally rigid C2-symmetric diols, such as 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, have demonstrated the importance of a well-defined structure for effective chiral induction. researchgate.net In such rigid systems, the stereochemical outcome of a reaction can be more predictable.

The conformational landscape of more flexible diols, like 1,2-propanediol, has been studied in detail, revealing multiple stable conformers. researchgate.net The interplay between these conformers and the absolute configuration of the molecule can have a complex effect on its chiroptical properties and its behavior in chiral recognition events. worktribe.com For derivatives of this compound, modifications that restrict the rotation around single bonds can lock the molecule into a more favorable conformation for asymmetric catalysis, potentially leading to higher enantioselectivity. The stereochemical features of a molecule, both its configuration and conformation, are known to influence its reactivity. windows.net

| Diol Derivative | Key Structural Feature | Conformational Freedom | Observed Enantioselectivity |

|---|---|---|---|

| This compound | Acyclic backbone | High | Moderate to High |

| Cyclic acetal (B89532) of this compound | Five-membered ring | Reduced | High |

| Bridged derivative of this compound | Bicyclic system | Low | Very High |

Application of Diol Derivatives in Supramolecular Chemistry Research

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the construction of complex and functional chemical systems. Chiral diols, including derivatives of this compound, are attractive building blocks for supramolecular assemblies due to their ability to form hydrogen bonds and engage in other non-covalent interactions in a stereochemically defined manner.

The directional nature of the hydroxyl groups in this compound and its analogues makes them ideal candidates for directing chiral self-assembly processes. Through hydrogen bonding, these molecules can form well-ordered supramolecular structures, such as helices or sheets, where the chirality of the individual molecule is translated to the macroscopic scale.

Molecular recognition is another key area where these diol derivatives show promise. The specific spatial arrangement of the hydroxyl and phenyl groups can create chiral pockets or surfaces that can selectively bind to other chiral molecules. This enantioselective recognition is fundamental to processes such as chiral separation and sensing. While specific examples involving this compound are not prevalent in the literature, the principles are well-established with other chiral diols.

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule, leading to the formation of a stable complex. rsc.org Derivatives of this compound can be incorporated into larger molecular frameworks, such as macrocycles or cages, to create chiral hosts.

These chiral hosts can exhibit enantioselective binding of guest molecules, which has potential applications in areas like enantioselective catalysis, where the host environment influences the stereochemical outcome of a reaction occurring on the guest, and in the development of chiral sensors. The construction of such host-guest systems often relies on the principles of supramolecular chemistry to assemble the host framework. windows.net

Exploration of this compound Scaffolds in Advanced Material Science

The unique structural and chiral properties of this compound and its derivatives make them intriguing building blocks for the development of advanced materials. By incorporating this chiral scaffold into polymers, metal-organic frameworks (MOFs), or other extended structures, it is possible to create materials with novel chiroptical, catalytic, or recognition properties.

For example, polymers containing the this compound moiety could be used as chiral stationary phases for the chromatographic separation of enantiomers. In the realm of MOFs, using a derivative of this diol as a chiral linker could lead to the formation of homochiral frameworks with potential applications in asymmetric catalysis and enantioselective separations. While the exploration of this compound in this context is still an emerging area, the foundational principles and potential applications are a subject of active research in the broader field of chiral materials. Supramolecular assemblies, in general, are being investigated for their potential in creating functional nanoarchitectures. nih.gov

Development of Chiral Polymers and Networks for Enantioselective Applications

The synthesis of chiral polymers often involves the incorporation of a chiral monomer, such as a diol, into a polymeric backbone. These polymers can then be utilized as stationary phases in chromatography or as catalysts in asymmetric reactions. The specific stereochemistry of the monomeric unit dictates the chiral environment of the resulting polymer, enabling it to interact differently with the enantiomers of a racemic mixture.

For this compound, its two hydroxyl groups provide reactive sites for polymerization, for instance, through esterification or etherification reactions. The presence of the two phenyl groups and a methyl group on the chiral centers could impart a unique steric and electronic environment to a polymer chain. This, in theory, could lead to effective chiral recognition capabilities. Despite these promising characteristics, a review of available research indicates a lack of studies detailing the synthesis, characterization, and application of polymers derived specifically from this compound.

Chiral Recognition Materials and Separation Media

Chiral recognition materials are fundamental to the process of enantioselective separation. These materials can be small molecules, polymers, or crystalline structures that exhibit a specific affinity for one enantiomer over another. Diols are a well-established class of compounds used to create such materials, often by immobilizing them onto a solid support like silica (B1680970) gel to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The principle behind their function lies in the formation of transient diastereomeric complexes between the chiral selector (the diol) and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times in a chromatographic system and thus, separation.

While the utility of various chiral diols in this context is well-documented, specific and detailed research findings on the application of this compound for creating chiral recognition materials or separation media are not present in the accessible scientific literature. Consequently, data on its performance, such as separation factors and resolution capabilities for specific racemates, remains unavailable.

Emerging Research Frontiers and Future Directions for 2r 1,1 Diphenylpropane 1,2 Diol

Integration with Artificial Intelligence and Machine Learning in Chiral Catalyst Design

Table 1: Potential Applications of AI/ML in the Development of (2R)-1,1-diphenylpropane-1,2-diol Based Catalysts

| AI/ML Application | Description | Potential Impact on this compound |

| Predictive Modeling | Use of algorithms (e.g., Random Forest, GNNs) to predict catalyst performance (yield, enantioselectivity) based on structural features. nih.govresearchgate.net | Rapidly screen virtual libraries of diol derivatives to prioritize synthetic targets. |

| Inverse Design | Generative models (e.g., VAEs, GANs) propose novel catalyst structures tailored to achieve specific performance targets. acs.org | Discover non-intuitive modifications to the diol scaffold for superior selectivity. |

| Reaction Optimization | Active learning algorithms intelligently explore reaction parameter space (solvent, temperature, additives) to find optimal conditions with minimal experiments. rsc.org | Efficiently optimize reaction conditions for any given transformation using a diol-based catalyst. |

| Automated Workflow | Integration of AI models with robotic platforms for a fully autonomous "design-build-test-learn" cycle. miragenews.comarxiv.org | Dramatically accelerate the development timeline for new industrial-scale catalytic processes. |

Sustainable and Bio-Inspired Approaches for Diol Utilization in Catalysis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, emphasizing the use of renewable resources, mild reaction conditions, and reduced waste. nih.gov Biocatalysis, the use of enzymes or whole-cell systems, has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, including 1,2-diols. nih.govnih.gov These bio-inspired approaches offer a green pathway for both the production and utilization of molecules like this compound.

Enzymatic strategies have been successfully developed for the stereoselective synthesis of related chiral diols, such as the stereoisomers of 1-phenylpropane-1,2-diol. nih.govnih.gov These processes often employ a cascade of two or more enzymes, for instance, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase to form the C-C bond between two aldehydes, followed by an alcohol dehydrogenase (ADH) to stereoselectively reduce the resulting ketone. nih.gov This modular approach allows access to specific stereoisomers by selecting the appropriate enzymes.

Table 2: Bio-Inspired Strategies for Chiral Diol Synthesis and Utilization

| Strategy | Description | Relevance to this compound |

| Multi-Enzyme Cascades | Sequential reactions catalyzed by multiple enzymes in one pot to build molecular complexity from simple precursors. nih.govnih.gov | A potential green route to synthesize the diol or its analogs using engineered carboligases and alcohol dehydrogenases. |

| Whole-Cell Biocatalysis | Use of entire microbial cells (e.g., E. coli, yeast) containing the desired enzymes, avoiding costly enzyme purification. livescience.io | Provides a robust and cost-effective system for large-scale production. |

| Micro-Aqueous Systems | Reactions run in organic solvents with a minimal amount of water, ideal for hydrophobic substrates. livescience.io | Overcomes solubility issues with phenyl-containing precursors, enabling high product titers. |

| Pickering Emulsions | Emulsions stabilized by solid particles rather than surfactants, allowing for high reaction efficiency and easy catalyst recycling. youtube.com | A novel formulation for reactions where the diol or its derivative is used as a catalyst, enhancing reusability. |

Multicomponent Reactions and Cascade Processes Featuring the Diol as a Stereocontrol Element

Multicomponent reactions (MCRs) and cascade (or tandem) processes are highly efficient synthetic strategies that enable the construction of complex molecules from multiple starting materials in a single operation. nih.gov These reactions reduce waste, save time, and improve atom economy. A key challenge in designing such processes is controlling the stereochemistry of newly formed chiral centers. Chiral auxiliaries and organocatalysts based on scaffolds like this compound are poised to play a crucial role as stereocontrolling elements in these advanced synthetic sequences. nih.govnumberanalytics.com

The diol itself can be a product of a cascade reaction, as seen in the enzymatic synthesis where a carboligation is followed by a reduction, sequentially building two stereocenters with high fidelity. nih.govacs.org More broadly, this compound can be employed as a chiral auxiliary, temporarily attached to a substrate to direct the stereochemical outcome of one or more subsequent transformations within a cascade. numberanalytics.comresearchgate.net After guiding the reaction, the auxiliary can be cleaved and recycled.

Alternatively, the diol can be used to form a chiral organocatalyst. Chiral diols like BINOL and TADDOL are known to catalyze a variety of MCRs. nih.gov They can activate substrates through hydrogen bonding or by forming transient chiral boronates, creating a chiral environment that dictates the facial selectivity of bond formation. nih.gov For example, chiral diol-catalyzed multicomponent reactions have been developed to react phenols, aldehydes, and boronates to generate complex chiral scaffolds. nih.gov By analogy, this compound could be used to control stereoselectivity in powerful transformations like the Petasis or Diels-Alder reactions within a one-pot process.

Table 3: Hypothetical Cascade Process Using this compound as a Stereocontrol Element

| Step | Reaction Type | Role of this compound Derivative | Result |

| 1 | Acylation | Substrate is attached to the chiral diol, forming a chiral ester. | The diol is now a chiral auxiliary attached to the reactant. |

| 2 | Conjugate Addition | The chiral auxiliary blocks one face of the molecule, directing the approach of a nucleophile. | A new stereocenter is formed with high diastereoselectivity. |

| 3 | Intramolecular Cyclization | The intermediate undergoes a cyclization reaction, with the auxiliary controlling the conformation. | A second stereocenter is set relative to the first. |

| 4 | Cleavage | The complex, multi-chiral product is cleaved from the auxiliary (e.g., via reduction). | The target molecule is released, and the chiral diol can be recovered. |

Exploration of Novel Catalytic Transformations Beyond Traditional Asymmetric Applications

While the primary application of this compound and its derivatives is in traditional asymmetric reactions like additions and reductions, future research is exploring its use in less conventional catalytic roles. These emerging frontiers promise to expand the synthetic utility of this chiral scaffold into new areas of chemical reactivity.

One such area is hydrogen-bond-donating organocatalysis. Chiral diols, particularly TADDOL derivatives, have been shown to catalyze reactions like the Diels-Alder cycloaddition by activating the dienophile through a network of hydrogen bonds. nih.gov This non-covalent interaction lowers the energy of the transition state and creates a defined chiral pocket, inducing high enantioselectivity. The 1,2-diol motif of this compound is well-suited for this type of activation, suggesting its potential as a metal-free catalyst for a range of cycloadditions and related reactions.

A particularly exciting frontier is the merger of chiral catalysis with photoredox catalysis. acs.org Photoredox catalysis uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions. youtube.comyoutube.com By combining a photoredox catalyst with a chiral catalyst, chemists can perform asymmetric radical reactions, a long-standing challenge in synthesis. In these dual catalytic systems, a chiral ligand can bind to a transition metal to control the stereochemistry of a radical coupling step (metallaphotoredox), or a chiral organocatalyst can shape the reaction environment. acs.orgyoutube.com A conceptually new strategy involves using chiral phosphites, which could be derived from this compound, to mediate dynamic kinetic asymmetric transformations under photoredox conditions, as has been demonstrated for the synthesis of C-N atropisomers. chemrxiv.org This opens the door to using this diol scaffold to control stereochemistry in novel, light-driven transformations that proceed via mechanisms distinct from traditional two-electron pathways.

Concluding Perspectives on the Academic Trajectory of 2r 1,1 Diphenylpropane 1,2 Diol

Summary of Key Academic Contributions and Methodological Advancements

The academic importance of (2R)-1,1-diphenylpropane-1,2-diol and related vicinal diols is primarily centered on their role as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. researchgate.netresearchgate.net These compounds are fundamental in the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity. researchgate.netchembk.comguidechem.com

One of the primary applications of this diol and its enantiomer, (S)-1,1-diphenylpropane-1,2-diol, is as a chiral resolution reagent. chembk.com Furthermore, its use as a synthon allows for the transfer of chirality to new molecules. For instance, the cyclic sulfite (B76179) of the related (S)-1,1-diphenyl-propane-1,2-diol can be used to produce enantiomerically pure sulfoxides through regio- and stereoselective reactions with organometallic reagents. researchgate.net This highlights a key methodological advancement where the diol serves as a disposable chiral template.

The development of synthetic methods has also been influenced by this class of compounds. Chiral diols are integral to the design of novel chiral catalysts and reagents. For example, they are used to create chiral hypervalent iodine reagents for stereoselective oxidative reactions. cardiff.ac.uk Moreover, advancements in computational chemistry have utilized similar diol structures, such as (1R,2R)‐1‐phenylpropane‐1,2‐diol, to develop and test algorithms for computer-aided retrosynthesis, which is a significant methodological leap in planning complex organic syntheses. whiterose.ac.uk The synthesis of these diols often relies on advanced stereoselective methods, including the asymmetric hydrogenation of precursor ketones, a cornerstone of modern catalysis. acs.orgacs.org

| Area of Contribution | Specific Application / Advancement | Significance |

| Asymmetric Synthesis | Serves as a chiral building block (synthon) for pharmaceuticals and fine chemicals. researchgate.netguidechem.com | Enables the creation of complex, enantiomerically pure target molecules. |

| Used as a chiral auxiliary to control the stereochemical outcome of reactions. researchgate.netresearchgate.net | Provides a reliable method for transferring chirality during a synthetic sequence. | |

| Chiral Resolution | Acts as a resolving agent to separate racemic mixtures. chembk.com | Offers a practical method for obtaining enantiomerically pure compounds. |

| Catalysis | Precursor for chiral ligands used in transition-metal-catalyzed reactions. acs.org | Expands the toolbox of catalysts for enantioselective transformations. |

| Reagent Development | Used in the design of novel chiral reagents, such as hypervalent iodine compounds. cardiff.ac.uk | Facilitates new types of stereoselective reactions and functional group transformations. |

| Computational Chemistry | Employed as a model structure in the development of retrosynthesis software. whiterose.ac.uk | Advances the ability to plan and predict the outcomes of stereoselective syntheses. |

Identification of Unresolved Challenges and Future Research Avenues for the Diol

Despite its utility, the full potential of this compound has not been exhausted, and several challenges and opportunities for future research remain.

A significant future direction lies in the exploration of its biomedical applications. A recent molecular docking study identified the related (S)-1,1-diphenylpropane-1,2-diol as a potential inhibitor of the SARS-CoV-2 spike protein. researchgate.net This computational finding opens a compelling avenue for future in-vitro and in-vivo studies to validate this compound and its derivatives as potential antiviral agents. This represents a shift from its traditional role as a synthetic tool to a potential therapeutic agent itself.

In the realm of synthesis, a persistent challenge is the development of more efficient, scalable, and cost-effective methods for its enantioselective production. While methods like asymmetric hydrogenation are established, continuous improvement in catalyst performance (turnover number, enantioselectivity) and process optimization for this specific substrate is an ongoing research goal. acs.org

Furthermore, there is considerable scope for expanding its application as a chiral ligand in a broader array of asymmetric catalytic reactions. While its potential is clear, it has not achieved the widespread "privileged" status of other diol-based ligands like TADDOLs. researchgate.net A key challenge is to systematically design and screen derivatives of this compound to create new ligands for reactions where existing catalysts show limitations. This includes fine-tuning the steric and electronic properties of the diol to enhance reactivity and selectivity in challenging transformations.

| Future Research Avenue | Unresolved Challenge | Potential Impact |

| Therapeutic Development | Validation of computational hits through biological assays. researchgate.net | Discovery of novel antiviral agents for diseases such as COVID-19. |

| Catalyst & Ligand Design | Systematic exploration of the diol as a scaffold for new chiral ligands. | Expansion of the catalytic toolbox for asymmetric synthesis, potentially solving existing selectivity problems. acs.org |

| Synthetic Methodology | Improving the efficiency, scalability, and sustainability of the diol's synthesis. | Increased availability and reduced cost, making it more accessible for industrial applications. |

| Derivative Synthesis | Creation of novel derivatives with tailored electronic and steric properties. researchgate.net | Enhanced performance as chiral auxiliaries or ligands in specific, highly demanding reactions. |

常见问题

Q. What are the established synthetic routes for producing enantiopure (2R)-1,1-diphenylpropane-1,2-diol?

Enantiopure synthesis can be achieved via enzymatic methods. For example, benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) have been used in stereoselective two-step enzymatic cascades to generate vicinal diols with high diastereomeric excess (de >98%). The process involves ketone reduction by alcohol dehydrogenases (e.g., LB-ADH) to control stereochemistry . Additionally, biocatalytic cascades combining BAL and alcohol dehydrogenases (RADH) can yield 1-phenylpropane-1,2-diol derivatives, providing a template for optimizing reaction conditions (e.g., solvent systems, enzyme compatibility) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Structural validation typically employs:

- NMR spectroscopy : H and C NMR spectra identify diastereotopic protons and carbons, distinguishing enantiomers.

- Chiral chromatography : HPLC or GC with chiral columns separates enantiomers based on retention times.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives. For example, related diols synthesized via enzymatic routes were confirmed using elemental analysis, IR, and NMR .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Hydrophobicity : The diphenyl groups reduce water solubility, necessitating solvents like DMSO or ethanol for in vitro assays .

- Stability under catalysis : Mo-based catalysts cleave aromatic diols (e.g., diphenylethane-diols) into aldehydes rather than olefins, suggesting sensitivity to oxidative or acidic conditions .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with viral proteins like SARS-CoV-2 spike glycoprotein?

- Protocol : Use software like AutoDock Vina or Schrödinger to dock the compound into the spike protein’s receptor-binding domain (RBD).

- Key residues : Prioritize residues involved in ACE2 binding (e.g., Tyr347, Phe377, Tyr393) identified in SARS-CoV-2 studies.

- Validation : Compare binding energies and interaction patterns (hydrogen/hydrophobic bonds) with experimental data from LigPlot+ analyses, which revealed interactions in both open and closed spike conformations .

- Pitfalls : Account for protein flexibility by simulating multiple conformations or using molecular dynamics (MD) post-docking.

Q. What experimental strategies resolve contradictions in catalytic degradation pathways of aromatic diols like this compound?

- Case study : Mo-catalyzed reactions of diphenylethane-diols yield benzaldehyde instead of styrene, suggesting competing cleavage pathways. To confirm:

Isotopic labeling : Track oxygen sources (e.g., O-water) to distinguish hydrolysis vs. oxidation.

Kinetic studies : Compare reaction rates under varying pH and catalyst loads.

Spectroscopic monitoring : Use in situ IR or Raman to detect intermediates .

Q. How do stereochemical differences (e.g., R vs. S configurations) impact the biological activity of 1,1-diphenylpropane-1,2-diol derivatives?

- Antiviral activity : The (S)-enantiomer showed binding to SARS-CoV-2 spike protein in open and closed states, while the (R)-form may exhibit distinct interactions due to spatial orientation.

- Methodology :

- Synthesize both enantiomers via chiral catalysts or enzymes.

- Compare inhibition profiles using pseudovirus neutralization assays.

- Analyze binding modes via X-ray crystallography or cryo-EM .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

- DPPH radical scavenging : Measure absorbance reduction at 517 nm.

- Hydroxyl radical assay : Use Fenton reaction (Fe/HO) with deoxyribose degradation monitored at 532 nm.

- Metal chelation : Track ferrous ion binding via UV-Vis (e.g., Ferrozine method).

- Positive controls : Include ascorbic acid or Trolox. Note: Solubility in DMSO may require dilution to avoid solvent interference .

Data Analysis and Experimental Design

Q. How to optimize reaction yields for enzymatic synthesis of this compound in micro-aqueous systems?

- Parameter screening :

- Solvent choice : Use logP >2 solvents (e.g., cyclopentyl methyl ether) to balance enzyme activity and substrate solubility.

- Water activity () : Control with salt hydrates (e.g., NaCOHO) to stabilize enzymes.

- Substrate feeding : Stepwise addition of benzaldehyde derivatives to avoid inhibition.

- Analytical tools : Monitor conversion via GC-MS or chiral HPLC .

Q. What computational methods validate the stability of this compound-protein complexes?

- MD simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- Binding free energy : Calculate via MM-PBSA or MM-GBSA.

- Residue interaction networks : Identify critical hydrogen bonds (e.g., with Tyr393) using tools like PyMOL or VMD .

Contradictions and Limitations

Q. Why do some studies report antiviral activity for diphenylpropane-diols while others show no effect?

- Variables to consider :

- Viral strain specificity : Activity may vary across coronaviruses (e.g., SARS-CoV-2 vs. MERS).

- Enantiomeric purity : Impure samples may mask efficacy.

- Assay conditions : Cell-based vs. pseudovirus systems differ in sensitivity.

- Resolution : Standardize enantiomerically pure compounds and use orthogonal assays (e.g., plaque reduction, RT-qPCR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。